5-Nitrothiophene-2-sulfonyl chloride

Description

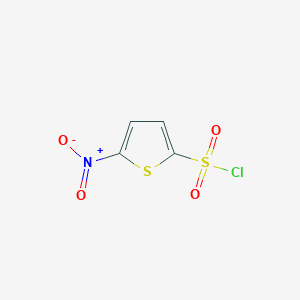

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBODDKEOIYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618035 | |

| Record name | 5-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36035-01-5 | |

| Record name | 5-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 Nitrothiophene 2 Sulfonyl Chloride

Nitration and Chlorosulfonation Strategies

The two principal functional groups, nitro (-NO₂) and sulfonyl chloride (-SO₂Cl), can be introduced in different sequences, leading to distinct synthetic strategies. The choice of strategy often depends on the availability of starting materials and the desired control over isomer formation.

A common and direct method for synthesizing 5-nitrothiophene-2-sulfonyl chloride involves the electrophilic nitration of thiophene-2-sulfonyl chloride. The pre-existing sulfonyl chloride group on the thiophene (B33073) ring acts as a deactivating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position, which is the 5-position of the thiophene ring.

This reaction is typically carried out using a mixed acid system, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Precise control over reaction conditions is crucial to ensure the selective introduction of the nitro group at the desired position and to prevent side reactions like polysubstitution or decomposition. Elevated temperatures or prolonged reaction times can negatively impact the yield and purity of the final product.

Table 1: Reaction Parameters for the Direct Nitration of Thiophene-2-sulfonyl Chloride

| Parameter | Condition | Purpose/Effect | Citation |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the nitronium ion (NO₂⁺) electrophile. | masterorganicchemistry.com |

| Temperature | 40–50°C | Controls reaction rate and minimizes decomposition. | |

| Reaction Time | <4 hours | Prevents polysubstitution and degradation. |

An alternative synthetic approach involves starting with a thiophene derivative that is already nitrated. The chlorosulfonation of 2-nitrothiophene (B1581588) is a viable, though sometimes complex, route. google.com In this method, 2-nitrothiophene is reacted with a chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group.

This strategy can be particularly useful when dealing with mixtures of nitrothiophene isomers. For instance, the nitration of thiophene often yields a mixture of 2-nitrothiophene and 3-nitrothiophene (B186523). google.com Due to differences in reactivity, it is possible to selectively chlorosulfonate the 3-nitrothiophene isomer, allowing for the subsequent separation and purification of the unreacted 2-nitrothiophene. google.com The 2-nitrothiophene can then be subjected to chlorosulfonation under controlled conditions to yield the target compound.

Another pathway begins with 5-aminothiophene-2-sulfonic acid. This starting material undergoes diazotization, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group, to produce the final product.

Catalytic Systems and Reaction Modifiers in this compound Synthesis

While direct nitration with mixed acids is common, catalytic systems and reaction modifiers can be employed to enhance selectivity and yield, particularly in alternative synthetic routes.

In the synthesis pathway starting from 5-aminothiophene-2-sulfonic acid, the conversion of the intermediate diazonium salt to the sulfonyl chloride is facilitated by a catalyst. This Sandmeyer-type reaction involves treating the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride (CuCl) catalyst. This catalytic step is crucial for the efficient introduction of the sulfonyl chloride group.

In the context of nitrating the thiophene ring itself, reaction modifiers are important. The direct nitration of thiophene can be a violent reaction, prone to the formation of unwanted byproducts through nitrosation. stackexchange.com The use of acetic anhydride (B1165640) as a reaction medium or modifier can help to control the reaction by removing these complications, ensuring a higher yield of the desired nitro-substituted intermediate. stackexchange.com Milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, have also been used effectively for the nitration of thiophenes, providing good yields of the 2-nitro derivative. semanticscholar.orgresearchgate.net

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for maximizing the yield, purity, and cost-effectiveness of this compound synthesis. Key parameters include the choice of solvents, temperature, and pressure.

The selection of an appropriate solvent system is critical for various stages of the synthesis, including the reaction itself and subsequent purification steps. Solvents are chosen based on their ability to dissolve reactants, their inertness to the reaction conditions, and their suitability for extraction and recrystallization processes.

Table 2: Solvents Used in the Synthesis and Purification of this compound

| Solvent/Medium | Stage | Purpose | Citation |

| Chloroform | Workup/Extraction | Used to separate the organic product from the aqueous phase after quenching the reaction. | google.com |

| Acetic Acid / Toluene | Reaction | Act as co-solvents in the Sandmeyer-type reaction to stabilize intermediates. | |

| Hexane (B92381) | Purification | A non-polar solvent used for recrystallization to purify the final product. | google.com |

| Isopropyl Ether | Purification | Used in combination with hexane for the recrystallization of intermediates. | google.com |

| Acetic Anhydride | Reaction | Serves as a reaction medium for nitration, mitigating side reactions. | stackexchange.com |

Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts. Maintaining optimal temperature ranges is essential for achieving high yield and selectivity. Information regarding the influence of pressure on these specific syntheses is not extensively detailed in the literature, with most procedures conducted at atmospheric pressure.

Nitration Temperature : For the direct nitration of thiophene-2-sulfonyl chloride, a temperature range of 40–50°C is recommended. Temperatures exceeding 60°C can lead to increased risk of decomposition and the formation of polysubstituted byproducts.

Chlorosulfonation Temperature : The chlorosulfonation of 2-nitrothiophene requires controlled, often low, temperatures. One procedure specifies maintaining the reaction at 0–5°C using chlorosulfonic acid. Another related process involving the selective chlorosulfonation of 3-nitrothiophene is conducted at 40°C. google.com

Diazotization Temperature : In the alternative route from 5-aminothiophene-2-sulfonic acid, the initial diazotization step is performed at -5°C to ensure the stability of the highly reactive diazonium salt intermediate and prevent its premature decomposition.

Table 3: Influence of Temperature on Key Synthetic Steps

| Reaction Step | Reagents | Optimal Temperature | Rationale | Citation |

| Nitration | Thiophene-2-sulfonyl chloride, HNO₃/H₂SO₄ | 40–50°C | Balances reaction rate with minimizing decomposition and side reactions. | |

| Chlorosulfonation | 2-Nitrothiophene, ClSO₃H | 0–5°C | Controls the exothermic reaction and improves selectivity. | |

| Diazotization | 5-Aminothiophene-2-sulfonic acid, NaNO₂/HCl | -5°C | Prevents decomposition of the unstable diazonium salt intermediate. |

Reagent Stoichiometry and Purity Considerations

The precise control of reagent stoichiometry is paramount in the synthesis of this compound to maximize the yield of the desired product and minimize the formation of byproducts. A common synthetic route involves the chlorosulfonation of 2-nitrothiophene. In this electrophilic substitution reaction, chlorosulfonic acid (ClSO₃H) is typically employed as the sulfonating agent. While exact industrial protocols are often proprietary, laboratory-scale syntheses and related procedures for analogous compounds provide insight into the stoichiometric considerations.

A significant excess of chlorosulfonic acid is generally used to serve as both the reagent and the reaction solvent, driving the reaction towards completion. The molar ratio of chlorosulfonic acid to 2-nitrothiophene can influence the reaction rate and the formation of potential side products. An insufficient amount of chlorosulfonic acid may lead to incomplete conversion of the starting material, complicating the purification process.

The purity of the starting material, 2-nitrothiophene, directly impacts the quality of the final product. Common impurities in 2-nitrothiophene could include the isomeric 3-nitrothiophene and unreacted thiophene. The presence of 3-nitrothiophene can lead to the formation of the corresponding 3-nitrothiophene-2-sulfonyl chloride, an isomer that can be difficult to separate from the desired product. Unreacted thiophene would undergo chlorosulfonation to produce thiophene-2-sulfonyl chloride, which would then be nitrated to form the desired product, but its presence complicates the initial stoichiometry calculations.

Furthermore, the purity of the chlorosulfonating and nitrating agents is crucial. The presence of moisture in chlorosulfonic acid can lead to its decomposition into sulfuric acid and hydrogen chloride, reducing its efficacy. In the subsequent nitration of thiophene-2-sulfonyl chloride, the concentration and ratio of nitric acid to sulfuric acid are critical. A typical mixed acid system consists of a 1:3 volume ratio of nitric acid to sulfuric acid. The purity of these acids is essential to prevent unwanted side reactions, such as oxidation or the formation of polysubstituted byproducts.

The following table summarizes the potential impact of reagent purity on the synthesis:

| Reagent | Potential Impurities | Impact on Synthesis |

| 2-Nitrothiophene | 3-Nitrothiophene, Thiophene | Formation of isomeric byproducts, inaccurate stoichiometric calculations. |

| Chlorosulfonic Acid | Water | Decomposition of the reagent, leading to lower yields. |

| Nitric Acid | Lower concentration | Incomplete nitration, reduced yield. |

| Sulfuric Acid | Water | Dilution of the mixed acid, affecting the nitration efficiency. |

Purification Techniques for this compound

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the scale of the synthesis and the desired final purity.

Column Chromatography on Silica (B1680970) Gel

For laboratory-scale purification and to achieve high purity, column chromatography using silica gel as the stationary phase is a highly effective method. The separation is based on the differential adsorption of the components of the crude mixture onto the silica gel.

The selection of the mobile phase, or eluent, is critical for achieving good separation. A common eluent system for this compound is a mixture of ethyl acetate (B1210297) and hexane. The polarity of the eluent can be adjusted by varying the ratio of these two solvents to optimize the separation. A less polar solvent system (higher ratio of hexane to ethyl acetate) will result in slower elution of the polar components, allowing for better separation from less polar impurities.

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. For this compound, a typical Rf value is approximately 0.5 in a 1:3 mixture of ethyl acetate and hexane.

A general procedure for purification by column chromatography would involve:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent like hexane.

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, impregnated silica is carefully added to the top of the column.

Elution: The column is eluted with a solvent system of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the proportion of ethyl acetate.

Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure this compound.

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization and Other Isolation Methods

Recrystallization is a widely used and economical technique for purifying solid compounds, particularly on a larger scale. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

For this compound, non-polar solvents are generally effective for recrystallization. Hexane has been reported as a suitable solvent for this purpose. The process involves dissolving the crude product in a minimal amount of hot hexane to form a saturated solution. As the solution cools slowly, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of recrystallization solvent is critical and can be guided by the "like dissolves like" principle. Given the structure of this compound, other potential solvent systems could include mixtures of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble).

The general steps for recrystallization are:

Solvent Selection: Choosing an appropriate solvent or solvent system.

Dissolution: Dissolving the crude solid in the minimum amount of the hot solvent.

Decolorization: If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them.

Hot Filtration: Quickly filtering the hot solution to remove insoluble impurities and the decolorizing agent.

Crystallization: Allowing the filtrate to cool slowly and undisturbed to promote the formation of well-defined crystals.

Isolation of Crystals: Collecting the crystals by vacuum filtration.

Washing: Washing the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the purified crystals to remove any residual solvent.

The following table provides a summary of potential recrystallization solvents and their properties relevant to the purification of this compound:

| Solvent/Solvent System | Rationale for Use |

| Hexane | A non-polar solvent where the compound likely has good solubility at elevated temperatures and poor solubility at lower temperatures. |

| Ethyl Acetate/Hexane | A solvent mixture that allows for fine-tuning of polarity to achieve optimal solubility characteristics for recrystallization. |

| Toluene/Hexane | Another mixed solvent system that can be effective for purifying moderately polar compounds. |

Mechanistic Investigations of Reactions Involving 5 Nitrothiophene 2 Sulfonyl Chloride

Sulfonylation Reaction Mechanisms

Sulfonylation reactions involving 5-Nitrothiophene-2-sulfonyl chloride are primarily nucleophilic substitution reactions at the sulfonyl sulfur atom. The mechanism of these reactions is not singular and can vary significantly depending on the nature of the nucleophile, the substituents on the thiophene (B33073) ring, and the reaction conditions. Kinetic studies on a series of substituted thiophene-2-sulfonyl halides have been instrumental in elucidating these pathways. researchgate.netrsc.org

The reactions of this compound with nucleophiles are understood to proceed through a spectrum of mechanisms, primarily the SN2-type (bimolecular nucleophilic substitution), which can shift towards either an SN1-like (unimolecular nucleophilic substitution) or an SAN (addition-nucleophilic substitution) process. researchgate.netrsc.org

SN2-type Mechanism: This is a concerted process where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state. This pathway is common for reactions with strong, neutral nucleophiles. researchgate.net

SN1-like Mechanism: In this pathway, the reaction proceeds through a dissociative, "loose" transition state with significant sulfonylium cation character (SO2+). This mechanism is favored by powerful electron-donating substituents on the thiophene ring and in highly ionizing solvents, which can stabilize the developing positive charge. For this compound, the strongly electron-withdrawing nitro group disfavors this pathway. researchgate.net

SAN (Addition-Elimination) Mechanism: This stepwise mechanism involves the formation of a pentacoordinate intermediate. It is characterized by a "tight" transition state where bond formation is more advanced than bond cleavage. This pathway is more likely with very strong nucleophiles or when the sulfonyl group is activated by potent electron-withdrawing groups. researchgate.net

The specific pathway taken is a delicate balance of these factors. For instance, studies on related aromatic sulfonyl chlorides have shown that the transition state can vary from "loose" and carbocation-like to "tight" and associative, depending on the substituents and solvent. nih.gov

Kinetic investigations provide quantitative data on reaction rates, offering strong evidence for the proposed mechanisms. Studies on substituted thiophene-2-sulfonyl chlorides, including the 5-nitro derivative, have been conducted with a range of anionic and neutral nucleophiles in various solvents. researchgate.netrsc.org

For reactions with neutral nucleophiles like aniline (B41778) and pyridine (B92270) in methanol, a linear Hammett correlation is typically observed. rsc.org This indicates a consistent mechanism, likely SN2, across a range of substituents. However, reactions with anionic nucleophiles such as acetate (B1210297) (AcO-) and azide (B81097) (N3-) in water show more complex behavior, often resulting in U-shaped Hammett plots. rsc.org This curvature suggests a change in mechanism or transition state character as the electronic nature of the substituent on the thiophene ring is varied from electron-donating to electron-withdrawing. researchgate.net

The table below summarizes the observed trends in reactivity for substituted thiophene-2-sulfonyl chlorides with different types of nucleophiles, as inferred from kinetic studies.

| Nucleophile Type | Substituent on Thiophene Ring | Observed Hammett Plot | Inferred Mechanism/Transition State |

| Neutral (e.g., Aniline) | Electron-donating to Electron-withdrawing | Linear | Consistent SN2-type |

| Anionic (e.g., Azide) | Electron-donating (e.g., 5-OMe) | U-shaped (left side) | SN1-like (loose transition state) |

| Anionic (e.g., Azide) | Electron-withdrawing (e.g., 5-NO2) | U-shaped (right side) | SAN-like (tight transition state) |

Role of the Nitro Group and Thiophene Heterocycle in Reactivity and Regioselectivity

The reactivity of this compound is profoundly influenced by both the powerful electron-withdrawing nitro group and the inherent electronic properties of the thiophene ring.

The nitro group at the 5-position significantly enhances the electrophilicity of the sulfonyl sulfur atom. By withdrawing electron density from the ring and, consequently, from the sulfonyl chloride group, it makes the sulfur atom more susceptible to nucleophilic attack. This activating effect is crucial for the compound's high reactivity. In the context of Hammett plots for reactions with neutral nucleophiles, the 5-NO2 substituent consistently places the compound at the high-reactivity end of the scale. For reactions with anionic nucleophiles that exhibit a U-shaped plot, the 5-NO2 group promotes a more associative mechanism (SAN-like) with a tighter transition state where bond-making is advanced. researchgate.net

The thiophene heterocycle itself also plays a key role. Compared to their benzene (B151609) analogues, thiophene derivatives are generally more reactive in nucleophilic substitution reactions. This is often attributed to the ability of the sulfur heteroatom to stabilize the transition states and intermediates through the participation of its d-orbitals. The regioselectivity is dictated by the initial synthesis of the compound, with sulfonation occurring preferentially at the 2-position of the thiophene ring. The subsequent nitration is directed to the 5-position, leading to the specific isomer this compound.

Computational Chemistry Approaches to Reaction Pathways

To complement experimental kinetic data, computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are used to model the structures of reactants, products, transition states, and intermediates. nih.gov While specific computational studies on this compound are not widely available, the established methodologies used for analogous sulfonyl chlorides provide a clear framework for such investigations.

Computational modeling allows for the precise characterization of transition state (TS) geometries. For an SN2 reaction at a sulfonyl sulfur, the TS is expected to have a trigonal bipyramidal geometry, with the incoming nucleophile and the outgoing chloride occupying the apical positions. DFT calculations can determine key geometric parameters, such as the forming nucleophile-sulfur bond length and the breaking sulfur-chloride bond length. nih.gov

These calculated geometries provide insight into the nature of the transition state—whether it is "early" or "late," "tight" or "loose." For instance, a short Nu-S distance and a long S-Cl distance would suggest a tight, associative transition state, characteristic of an SAN-like mechanism. Conversely, a long Nu-S distance and a nearly broken S-Cl bond would indicate a loose, dissociative SN1-like transition state.

For a concerted SN2 reaction, the energy profile shows a single peak corresponding to the transition state. For a stepwise SAN mechanism, the profile would show two peaks (two transition states) with a dip in between, representing the formation of a stable pentacoordinate intermediate. By comparing the calculated activation energies for different proposed pathways, computational chemists can predict which mechanism is energetically favored. These theoretical calculations, when correlated with experimental kinetic data, provide a comprehensive and detailed picture of the reaction mechanism. nih.gov

Derivatization and Chemical Transformations of 5 Nitrothiophene 2 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The reaction of 5-nitrothiophene-2-sulfonyl chloride with amines is a cornerstone of its chemistry, leading to the formation of a wide range of sulfonamide derivatives. This transformation is not only efficient but also allows for the introduction of diverse structural motifs, profoundly influencing the properties of the final products.

Reaction with Primary and Secondary Amines

This compound reacts readily with both primary and secondary amines to form the corresponding N-substituted sulfonamides. libretexts.org This reaction, a classic example of nucleophilic acyl substitution, typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions.

The general scheme for this reaction can be represented as follows:

With Primary Amines: O₂N-C₄H₂S-SO₂Cl + R-NH₂ → O₂N-C₄H₂S-SO₂NH-R + HCl

With Secondary Amines: O₂N-C₄H₂S-SO₂Cl + R₂NH → O₂N-C₄H₂S-SO₂N-R₂ + HCl

Formation of Substituted N-alkyl/aryl-5-nitrothiophene-2-sulfonamides

The versatility of the sulfonamide synthesis is demonstrated by the wide variety of primary and secondary amines that can be employed, leading to a diverse library of N-alkyl and N-aryl-5-nitrothiophene-2-sulfonamides. The choice of the amine component is crucial as it dictates the structural and, consequently, the functional properties of the resulting sulfonamide.

For instance, the reaction with simple alkyl amines yields N-alkyl-5-nitrothiophene-2-sulfonamides, while reactions with anilines and other aromatic amines produce the corresponding N-aryl derivatives. The nature of the substituents on the alkyl or aryl groups can be varied to fine-tune the electronic and steric properties of the final molecule.

Below is a table showcasing examples of N-substituted sulfonamides synthesized from this compound and various amines.

| Amine Reactant | Product Name | Reaction Conditions | Yield (%) |

| Aniline (B41778) | N-phenyl-5-nitrothiophene-2-sulfonamide | Base (e.g., pyridine), aprotic solvent | High |

| Diethylamine | N,N-diethyl-5-nitrothiophene-2-sulfonamide | Base (e.g., triethylamine), DCM | Good |

| Benzylamine | N-benzyl-5-nitrothiophene-2-sulfonamide | Base, THF | High |

| Morpholine (B109124) | 4-((5-nitrothiophen-2-yl)sulfonyl)morpholine | Base, Dioxane | Good |

Chemo- and Regioselectivity in Sulfonamide Formation

In molecules containing multiple nucleophilic sites, the chemo- and regioselectivity of the sulfonylation reaction become critical. The high reactivity of the sulfonyl chloride group generally allows for selective reaction with amine groups over less nucleophilic functionalities like alcohols or thiols, particularly under controlled conditions.

When reacting with molecules containing more than one amine group (e.g., diamines), the regioselectivity is influenced by factors such as the relative nucleophilicity of the different amine centers and steric hindrance. For example, in an unsymmetrical diamine, the less sterically hindered or more basic primary amine will typically react preferentially over a more hindered or less basic secondary or aromatic amine. By carefully controlling the stoichiometry of the reactants (e.g., using one equivalent of the sulfonyl chloride), it is often possible to achieve monosulfonylation.

Reduction of the Nitro Group in this compound Derivatives

The reduction of the nitro group in 5-nitrothiophene-2-sulfonamide (B3367378) derivatives to the corresponding amino group is a crucial transformation. This reaction dramatically alters the electronic properties of the thiophene (B33073) ring and introduces a new nucleophilic center, paving the way for further functionalization, such as acylation or alkylation.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. rsc.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The reaction is usually carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst. This method is generally clean and high-yielding, with the primary byproduct being water. For thiophene derivatives, careful selection of the catalyst and reaction conditions is necessary to avoid undesired side reactions, such as the reduction of the thiophene ring itself. rsc.orgresearchgate.net

Metal-Mediated Reductions (e.g., Tin (II) Chloride)

An alternative to catalytic hydrogenation is the use of metal-mediated reductions. Tin (II) chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid, is a classic and effective reagent for the reduction of aromatic nitro groups. researchgate.netresearchgate.netsemanticscholar.org

This method is particularly useful when the molecule contains functional groups that might be sensitive to catalytic hydrogenation conditions, such as double or triple bonds. The reaction is typically carried out in a protic solvent like ethanol or acetic acid at elevated temperatures. semanticscholar.org The workup procedure involves neutralizing the acidic solution to precipitate the tin salts, followed by extraction of the desired amine product.

The following table summarizes the key methods for the reduction of the nitro group in 5-nitrothiophene-2-sulfonamide derivatives.

| Reduction Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Solvent (e.g., Ethanol) | Clean reaction, high yields, easy product isolation. |

| Metal-Mediated Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, Heat | Tolerates a wide range of functional groups, inexpensive reagent. researchgate.netsemanticscholar.org |

The derivatization of this compound through sulfonamide formation and the subsequent reduction of the nitro group are powerful strategies for the synthesis of complex and functionally diverse molecules. The ability to react this compound with a vast array of amines provides access to a large chemical space of sulfonamides. Furthermore, the selective reduction of the nitro group introduces a key synthetic handle for further molecular modifications. These chemical transformations underscore the importance of this compound as a valuable building block in the field of organic and medicinal chemistry.

Further Functionalization of the Thiophene Ring and Side Chains

The strategic modification of the thiophene nucleus and its substituents in derivatives of this compound opens avenues to novel molecular architectures with potentially valuable properties. Key among these transformations are palladium-catalyzed cross-coupling reactions and the derivatization of side chains introduced onto the thiophene ring or the sulfonamide nitrogen.

A prominent method for functionalizing the thiophene ring at the C5-position involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has been successfully employed for the synthesis of 5-arylthiophene-2-sulfonamide derivatives. Starting from 5-bromothiophene-2-sulfonamide, which can be derived from the corresponding nitro compound, coupling with various aryl boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate, yields the desired 5-aryl derivatives. researchgate.netnih.gov The reaction conditions are generally mild, and the methodology tolerates a range of functional groups on the aryl boronic acid partner.

The functionalization of side chains attached to the thiophene ring is another important strategy for elaborating the molecular structure. While direct examples on 5-nitrothiophene-2-sulfonamide derivatives are not extensively documented in readily available literature, analogous transformations on other thiophene systems provide valuable insights. For instance, in the context of polythiophenes, side chains containing bromoalkyl groups can be introduced and subsequently transformed into a variety of functionalities. These post-polymerization modifications include conversion to carboxylic acids, amines, and thiols, showcasing the versatility of this approach. Such strategies could conceivably be adapted to functionalize side chains on monomeric 5-nitrothiophene-2-sulfonamide derivatives.

Exploration of Other Electrophilic or Nucleophilic Transformations

Beyond the transformations at the sulfonyl chloride group and C5-position, the this compound scaffold is amenable to other significant electrophilic and nucleophilic reactions. These include nucleophilic aromatic substitution on the thiophene ring, reduction of the nitro group to an amino group and its subsequent reactions, and participation in cycloaddition reactions.

The electron-withdrawing nature of the nitro and sulfonyl groups activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) . This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. Studies on 2-L-5-nitrothiophenes (where L is a leaving group) have shown that they readily react with amines such as pyrrolidine, piperidine, and morpholine to yield the corresponding 5-nitro-2-aminothiophene derivatives. nih.govnih.gov The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.govmdpi.com

The reduction of the nitro group to a primary amine is a pivotal transformation, as it opens up a vast landscape of further derivatization possibilities. This reduction can be achieved using various reagents, and it converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group. The resulting 5-aminothiophene-2-sulfonamide (B100956) derivatives are valuable intermediates. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. For instance, the reaction of 2-aminothiophene-3-carboxamides with various reagents can lead to the formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.trrsc.org

While specific examples involving this compound in cycloaddition reactions are not extensively reported, the general reactivity of nitro-substituted heterocycles suggests their potential participation in such transformations. Electron-deficient systems can act as dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively. nih.gov These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. For example, the inverse electron demand Diels-Alder reaction of electron-deficient aza-dienes is a known strategy for synthesizing highly substituted heterocyclic scaffolds. nih.gov Similarly, [2+2] cycloaddition reactions of electron-deficient styrenes have been reported, highlighting the potential for such reactions with appropriately functionalized nitrothiophene derivatives. nih.gov

The following table summarizes some of the key transformations discussed:

| Transformation Type | Reactant Substrate | Reagents and Conditions | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | 5-Bromothiophene-2-sulfonamide | Aryl boronic acid/ester, Pd(PPh₃)₄, K₃PO₄ | 5-Arylthiophene-2-sulfonamide | researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | 2-L-5-nitrothiophene | Amines (e.g., pyrrolidine, piperidine) | 5-Nitro-2-aminothiophene derivatives | nih.govnih.gov |

| Nitro Group Reduction | 5-Nitrothiophene derivative | Various reducing agents | 5-Aminothiophene derivative | tubitak.gov.trrsc.org |

| Cycloaddition (General) | Electron-deficient heterocycle | Diene/Dipole | Cyclic/Heterocyclic adducts | nih.govnih.gov |

Applications of 5 Nitrothiophene 2 Sulfonyl Chloride As a Reagent in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

A primary application of 5-nitrothiophene-2-sulfonyl chloride is in the synthesis of complex heterocyclic compounds, particularly functionalized sulfonamides. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, including those that are part of another heterocyclic ring. This reaction serves as a robust method for linking the 5-nitrothiophene scaffold to other pharmacologically relevant structures, yielding molecules with potential biological activity. nih.gov

The thiophene (B33073) ring and its derivatives are known to be important pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.netpharmaguideline.com By reacting this compound with various amine-containing heterocycles, chemists can generate extensive libraries of novel compounds for drug discovery programs. eprajournals.com The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to biological targets. Research into thiophene sulfonamides has identified them as potent inhibitors of various enzymes, such as cyclin-dependent protein kinases. nih.gov

Below is a table illustrating the synthesis of complex heterocyclic systems using this compound as a key building block.

| Amine Reactant (Nucleophile) | Resulting Heterocyclic System | Significance/Application Area |

| 2-Aminopyridine | N-(pyridin-2-yl)-5-nitrothiophene-2-sulfonamide | Synthesis of multi-heterocyclic scaffolds, potential enzyme inhibitors. |

| Morpholine (B109124) | 4-((5-nitrothiophen-2-yl)sulfonyl)morpholine | Creation of derivatives for screening in medicinal chemistry. |

| Piperazine | 1-((5-nitrothiophen-2-yl)sulfonyl)piperazine | Building block for more complex molecules, potential CNS-active agents. |

| 2-Aminothiazole | N-(thiazol-2-yl)-5-nitrothiophene-2-sulfonamide | Combining two biologically active heterocycles, potential antimicrobial agents. |

This table is illustrative of the types of reactions the compound undergoes to form more complex heterocyclic systems.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the rapid construction of complex polycyclic systems from simple starting materials.

While this compound is a versatile reagent for sulfonamide synthesis, its specific and documented application as a key component in well-established multicomponent reactions (such as Ugi or Passerini reactions) or in complex cascade sequences is not extensively reported in the surveyed scientific literature. The high reactivity of the sulfonyl chloride group towards nucleophiles like amines and water often favors direct, rapid sulfonamide formation, which can potentially preclude the more complex series of events required for many MCRs or cascade processes. Further research may explore conditions under which this reagent could be integrated into such efficient synthetic strategies.

Development of Novel Linkers and Scaffolds for Chemical Biology

In chemical biology, linkers are chemical entities that connect two or more molecules of interest, such as a bioactive small molecule and a fluorescent probe, while scaffolds are core molecular structures upon which diverse functional groups can be built. This compound is well-suited to serve in both capacities.

The sulfonyl chloride group is a powerful electrophilic handle for bioconjugation. It can react with nucleophilic residues on the surface of proteins, most notably the ε-amino group of lysine, under aqueous conditions to form stable sulfonamide bonds. This reactivity allows the 5-nitrothiophene unit to be covalently attached to biological macromolecules. Consequently, it can function as a scaffold, introducing the unique electronic and steric properties of the nitrothiophene ring to a biological system, or as a reactive linker to attach other probes or drugs. Thiophene-based compounds have been widely explored for their therapeutic potential, making the 5-nitrothiophene core an attractive scaffold for developing new enzyme inhibitors or modulators of protein function. eprajournals.comnih.gov

The table below outlines the conceptual use of this compound in developing tools for chemical biology.

| Application | Role of Reagent | Target Biomolecule/Residue | Resulting Conjugate |

| Activity-Based Probing | Scaffold and Reactive Linker | Protein (e.g., Lysine residue) | Protein covalently labeled with a 5-nitrothiophene tag. |

| Drug-Delivery Systems | Linker | Carrier Protein (e.g., Albumin) | Drug-linker-protein conjugate for targeted delivery. |

| Fluorescent Labeling | Reactive Linker | Amine-modified Fluorophore | Fluorophore attached to the 5-nitrothiophene scaffold. |

| Surface Immobilization | Linker | Amine-functionalized Surface | Surface coated with oriented 5-nitrothiophene molecules. |

This table illustrates the potential applications in chemical biology based on the established reactivity of sulfonyl chlorides.

Stereoselective Synthesis Employing this compound

Stereoselective synthesis, the ability to produce a single, desired stereoisomer of a chiral molecule, is crucial in modern chemistry, particularly for pharmaceuticals. One powerful strategy to control stereochemistry is the use of a chiral auxiliary—a molecule that is temporarily attached to a substrate to direct a chemical reaction to form one stereoisomer preferentially. wikipedia.org

This compound can be employed as a precursor for the creation of such chiral auxiliaries. By reacting the sulfonyl chloride with a readily available, enantiomerically pure amine or alcohol (e.g., (S)-(-)-1-phenylethylamine), a new chiral sulfonamide or sulfonate ester is formed. This new molecule, which now contains the bulky and stereochemically defined 5-nitrothiophene sulfonamide group, can be used in subsequent reactions, such as alkylations or aldol (B89426) additions. wikipedia.org The steric hindrance and defined three-dimensional arrangement of the auxiliary can effectively shield one face of the reacting molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus leading to a high degree of diastereoselectivity. After the desired stereocenter has been created, the auxiliary can be chemically cleaved and potentially recycled, releasing the enantiomerically enriched final product. wikipedia.org This approach leverages the reliability of covalent auxiliary-based methods to achieve precise control over molecular chirality.

The process is outlined in the following table:

| Step | Description | Reactants | Product | Stereochemical Outcome |

| 1. Auxiliary Attachment | Formation of the chiral sulfonamide. | This compound + Chiral Amine (e.g., (R)-amine) | Chiral N-substituted-5-nitrothiophene-2-sulfonamide. | A single diastereomer of the auxiliary-substrate conjugate is formed. |

| 2. Diastereoselective Reaction | An enolate derived from the sulfonamide reacts with an electrophile (e.g., an alkyl halide). | Chiral Sulfonamide + Base + Electrophile | Alkylated chiral sulfonamide. | The chiral auxiliary directs the approach of the electrophile, creating a new stereocenter with high diastereoselectivity. |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary. | Alkylated Chiral Sulfonamide + Cleavage Reagent (e.g., LiAlH₄) | Enantiomerically enriched product + Recovered auxiliary precursor. | The desired enantiomer of the product is released. |

This table provides a generalized scheme for the application of the title compound in auxiliary-based stereoselective synthesis.

Medicinal Chemistry Applications of 5 Nitrothiophene 2 Sulfonyl Chloride and Its Derivatives

Precursors for Enzyme Inhibitors and Modulators

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of various sulfonamide derivatives, a chemical class well-represented in numerous approved drugs. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, providing a robust method for creating diverse chemical libraries for screening against biological targets.

Synthesis of Ubiquitin-Specific Protease 30 (USP30) Inhibitors

5-Nitrothiophene-2-sulfonyl chloride has been identified as a key precursor in the synthesis of inhibitors for Ubiquitin-Specific Protease 30 (USP30). Patent literature details synthetic routes where this compound is reacted with amines to produce novel sulfonamides investigated for their USP30 inhibitory activity. google.com For instance, the synthesis of N-tert-butyl-5-nitrothiophene-2-sulfonamide is achieved by reacting this compound with 2-methylpropan-2-amine in the presence of a base like N,N-diisopropylethylamine in a dichloromethane (B109758) solvent. google.com This reaction highlights the utility of the nitrothiophene sulfonyl chloride scaffold as a foundation for generating potential USP30 inhibitors. The resulting sulfonamides are then explored for their therapeutic potential in disorders where USP30 is implicated. google.com The benzosulfonamide class of compounds, to which these thiophene-based analogues are structurally related, has been noted for its potential in developing selective USP30 inhibitors. nih.govnih.gov

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | 2-methylpropan-2-amine | N-tert-butyl-5-nitrothiophene-2-sulfonamide | google.com |

Synthesis of SRY-Box Transcription Factor 11 (SOX11) Inhibitors for Oncological Research

In the field of oncology, the transcription factor SOX11 has emerged as a therapeutic target, particularly in certain types of lymphoma like mantle cell lymphoma (MCL). aacrjournals.orgdroracle.ai this compound serves as a documented starting material for the synthesis of small molecules designed to inhibit SOX11. Patent documents describe the use of this compound in multi-step synthetic pathways to generate complex heterocyclic structures that are then evaluated for their ability to modulate SOX11 activity. This application underscores the importance of the this compound scaffold in creating novel compounds for cancer research, aiming to disrupt aberrant gene regulation driven by transcription factors. aacrjournals.org

Scaffold for Bioactive Sulfonamide Compounds

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer properties. The primary route to synthesize sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov

This compound is an excellent scaffold for generating libraries of bioactive sulfonamides. Its reactive sulfonyl chloride group can be coupled with a vast array of commercially available or custom-synthesized amines. This modularity allows chemists to systematically vary the "R-group" attached to the sulfonamide nitrogen, enabling the exploration of structure-activity relationships and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. The presence of the nitrothiophene core further imparts distinct electronic and steric properties that can influence biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derived Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of lead compounds into clinical candidates. For derivatives of this compound, SAR exploration focuses on how modifications to the molecule's structure affect its biological activity.

Key areas of modification and their predicted effects based on established chemical principles include:

The Sulfonamide Substituent (R-group): Varying the amine component used in the synthesis allows for the introduction of different functional groups. These groups can influence binding affinity through hydrogen bonding, hydrophobic interactions, or ionic interactions with the target protein. nih.gov

The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene (B33073) ring. Studies on other nitrothiophenes have shown that electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), correlate with biological activity. nih.govresearchgate.net The position and presence of the nitro group can be critical for target engagement and mechanism of action. nih.govresearchgate.net

The Thiophene Ring: Modifications to the thiophene ring itself, such as the introduction of additional substituents, could be explored to modulate the compound's shape, polarity, and metabolic stability.

A study on biologically active 2-nitrothiophenes found a reasonable correlation between their antibacterial activity and calculated properties like HOMO energies and the total atomic charges on the heterocyclic sulfur atom. nih.gov This suggests that the electronic configuration of the nitrothiophene core is a key determinant of its biological function.

| Molecular Region | Potential Modifications | Properties Influenced | Reference |

|---|---|---|---|

| Sulfonamide Moiety | Varying the amine reactant (aliphatic, aromatic, heterocyclic) | Target binding, solubility, pharmacokinetics | nih.govopenaccesspub.org |

| Nitro Group | Reduction to an amine, replacement with other electron-withdrawing groups | Electronic properties, mechanism of action, target affinity | nih.gov |

| Thiophene Ring | Introduction of halogens or alkyl groups at other positions | Steric profile, metabolic stability, lipophilicity | nih.govresearchgate.net |

Application in Mitochondrial Quality Control Research via USP30 Inhibition

Mitochondrial quality control is a critical cellular process that removes damaged or dysfunctional mitochondria through a selective form of autophagy known as mitophagy. diabetesjournals.org The deubiquitinase USP30, which is localized to the outer mitochondrial membrane, acts as a negative regulator of this process. liverpool.ac.ukfrontiersin.org USP30 removes ubiquitin chains from mitochondrial proteins, a key signal for initiating mitophagy. nih.govresearchgate.net By doing so, USP30 effectively puts a "brake" on the clearance of damaged mitochondria. liverpool.ac.ukportlandpress.com

Inhibition of USP30 has emerged as a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease. nih.govliverpool.ac.uk By inhibiting USP30, the ubiquitin signals on damaged mitochondria are preserved, leading to enhanced mitophagy and the selective removal of these dysfunctional organelles. researchgate.net This can restore cellular health and function.

As this compound is a precursor for the synthesis of USP30 inhibitors, it plays a direct role in the development of chemical tools for studying and therapeutically targeting mitochondrial quality control pathways. google.comgoogle.com The resulting inhibitors can be used in preclinical research to investigate the downstream consequences of USP30 inhibition and validate its potential for treating neurodegenerative and other diseases. nih.govnih.gov

Development of Lead Compounds for Neglected Diseases (General research area)

Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet drug discovery for these conditions has historically been underfunded. mdpi.com A notable feature of several drugs used to treat these parasitic infections is the presence of a nitroaromatic scaffold (e.g., nitroimidazole or nitrofuran). nih.govnih.govresearchgate.net These compounds often act as prodrugs that are activated by parasite-specific nitroreductase enzymes, leading to the formation of toxic radical species that kill the parasite. nih.gov

The 5-nitrothiophene moiety present in this compound is a nitroaromatic structure. This makes it and its derivatives attractive starting points for the discovery of new lead compounds for NTDs. nih.gov The core scaffold provides the essential nitro group for potential bioactivation, while the reactive sulfonyl chloride handle allows for the rapid synthesis of a diverse array of sulfonamides. This enables the creation of compound libraries that can be screened against various parasites, with the goal of identifying novel, effective, and safe treatments for these devastating diseases.

Computational and Theoretical Investigations of 5 Nitrothiophene 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5-nitrothiophene-2-sulfonyl chloride and its derivatives. nih.govdistantreader.org These calculations provide a detailed picture of the electron distribution and molecular orbitals, which govern the molecule's reactivity and chemical behavior.

Methodologies such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. mdpi.com Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. mdpi.com

Other important quantum chemical descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.com

These parameters are vital for predicting how derivatives of this compound will interact in chemical reactions. For instance, the electrophilicity index helps in understanding their behavior in reactions involving nucleophiles.

Table 1: Calculated Electronic Properties of Thiophene (B33073) Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Derivative 1 | -6.89 | -2.24 | 4.65 | 2.32 | 4.01 |

| Derivative 2 | -7.12 | -3.68 | 3.44 | 1.72 | 7.25 |

| Derivative 3 | -6.95 | -2.98 | 3.97 | 1.98 | 5.54 |

| Derivative 4 | -7.01 | -3.15 | 3.86 | 1.93 | 5.88 |

This table presents exemplary data based on findings for similar compounds to illustrate the output of quantum chemical calculations. mdpi.com

Molecular Modeling and Docking Studies of Derived Ligands

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net Derivatives of this compound have been investigated as ligands for various biological targets. nih.gov

The docking process involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the derivative is generated and its energy is minimized to find the most stable conformation. distantreader.org

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the active site of the receptor, calculating a "docking score" for each pose. This score estimates the binding affinity. nih.govpnu.ac.ir

The results of docking studies reveal crucial information about the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. researchgate.net For example, studies on 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives identified compounds with high anticancer activity, and molecular docking was used to investigate their interaction with the caspase-3 enzyme. nih.gov Similarly, other thiophene sulfonamide derivatives have been docked against targets like the enoyl acyl carrier protein reductase (InhA) to assess their potential as therapeutic agents. nih.gov

Table 2: Exemplary Molecular Docking Results for Thiophene Derivatives

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Caspase-3 (2J32) | -8.5 | HIS-121, GLY-122, SER-123 |

| Derivative B | InhA (2NSD) | -11.2 | TYR-158, MET-199, ILE-215 |

| Derivative C | CDK5/p25 (1UNL) | -9.1 | LYS-33, ASP-86, GLN-132 |

This table provides hypothetical data based on typical results from molecular docking studies on similar compounds to illustrate the nature of the findings. nih.govnih.govpnu.ac.ir

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can predict spectroscopic data, which serves as a powerful complement to experimental techniques for structural elucidation. The focus of these theoretical predictions is on the methodology used to generate spectra that can be compared with experimental results.

For infrared (IR) spectroscopy, quantum chemical calculations, typically using DFT, can compute the vibrational frequencies of a molecule. mdpi.com The methodology involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, which plots vibrational frequencies against intensity, can be used to assign specific vibrational modes to the functional groups within the molecule, such as the characteristic stretches of the S=O bonds in the sulfonyl chloride group or the N-O stretches of the nitro group. mdpi.com

Similarly, theoretical UV-Visible spectra can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths. These calculations help in understanding the electronic structure and can be used to interpret the absorption bands observed in experimental UV-Vis spectra. The predicted wavelengths of maximum absorption (λmax) can be correlated with specific electronic transitions, such as π→π* or n→π* transitions within the thiophene ring and its substituents.

By comparing the computationally predicted spectra with those obtained experimentally, researchers can confirm the structure of newly synthesized derivatives of this compound and gain a deeper understanding of their electronic and vibrational properties.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are inherently dynamic. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of molecules and the stability of ligand-receptor complexes over time.

Conformational Analysis involves systematically exploring the potential energy surface of a molecule to identify all possible low-energy conformations (conformers). This is particularly important for derivatives of this compound that have rotatable bonds, as the biological activity can be highly dependent on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site.

Molecular Dynamics (MD) simulations are a computational method that simulates the physical movements of atoms and molecules over a period of time. mdpi.com For derivatives of this compound, MD simulations are often performed on ligand-protein complexes identified through molecular docking. nih.gov The simulation tracks the trajectory of the complex, providing information on:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time, one can assess whether the ligand remains stably bound in the active site.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained by the ligand's presence.

Dynamic Interactions: MD simulations can reveal transient interactions, such as the formation and breaking of hydrogen bonds, that are not apparent in the static docking pose. mdpi.com

These simulations offer a more realistic view of the molecular interactions in a dynamic physiological environment, refining the understanding gained from static modeling techniques and aiding in the rational design of more effective molecules. nih.gov

Future Research Directions and Emerging Trends for 5 Nitrothiophene 2 Sulfonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides, including 5-nitrothiophene-2-sulfonyl chloride, often involves highly exothermic reactions and hazardous reagents like chlorosulfonic acid. mdpi.comrsc.org These characteristics make it an ideal candidate for integration with flow chemistry platforms. Continuous flow processing offers superior control over reaction parameters such as temperature and mixing, which can mitigate the risks of thermal runaway and improve process safety. rsc.orgresearchgate.net

Future research will likely focus on developing robust, automated continuous flow systems for the production of this compound and its subsequent conversion into sulfonamide libraries. mdpi.com Such systems, employing continuous stirred-tank reactors (CSTRs) and real-time process monitoring, can lead to significant improvements in consistency, reliability, and space-time yield. mdpi.com The miniaturized and automated nature of these platforms also enables the rapid generation of compound libraries on a nanoscale, accelerating the early drug discovery process. rsc.org

| Technology | Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, precise control over exothermic reactions, improved product quality, scalability. mdpi.comrsc.org | Development of dedicated flow protocols for chlorosulfonation and nitration of thiophene (B33073) precursors. mdpi.comrsc.org |

| Automated Synthesis | High-throughput library generation, improved reproducibility, reduced manual handling of hazardous materials. mdpi.comrsc.org | Integration of flow reactors with automated workup and purification modules for on-demand synthesis of derivatives. |

Expanding the Repertoire of Chemical Transformations for Enhanced Versatility

While the primary application of this compound is the synthesis of sulfonamides via reaction with amines, its reactivity profile allows for a broader range of chemical transformations. researchgate.net Future investigations will aim to expand its synthetic utility beyond this traditional role.

Research efforts could explore:

Reactions with other nucleophiles: Systematic studies on its reactions with alcohols, phenols, and thiols to generate sulfonate and thiosulfonate esters, respectively. These derivatives could serve as precursors for further functionalization or possess unique biological activities.

Transition-metal-catalyzed cross-coupling reactions: Utilizing the sulfonyl chloride group as a leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-S or C-C bonds. This would enable the incorporation of the 5-nitrothiophenylsulfonyl moiety into more complex molecular architectures.

Reductive chemistry: Selective reduction of the nitro group to an amine would provide a key intermediate, 5-amino-thiophene-2-sulfonyl chloride, opening pathways to a different class of derivatives with potentially altered biological profiles.

Cycloaddition reactions: Employing the nitrothiophene scaffold in cycloaddition reactions to construct novel heterocyclic systems fused to the thiophene ring. ucl.ac.uk

Discovery of Novel Biological Targets and Therapeutic Areas

Derivatives of 5-nitrothiophene have demonstrated a wide spectrum of biological activities, suggesting that this compound is a privileged scaffold for medicinal chemistry. nih.govdur.ac.uknih.gov Current research has identified antifungal, antibacterial, anti-inflammatory, and antileishmanial properties in compounds derived from this core structure. nih.govdur.ac.uk

Future research will focus on:

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological effects. For instance, the antileishmanial activity of 5-nitrothiophene-2-carboxamides is linked to their bioactivation by a type I nitroreductase specific to the parasite. dur.ac.uk Similar investigations for other derivatives could reveal novel targets.

Targeting Drug Resistance: Developing derivatives that can overcome existing drug resistance mechanisms. Nitrothiophene-based compounds have shown potential in circumventing bacterial efflux pumps, a major challenge in antibiotic development. nih.govresearchgate.net

Exploring New Therapeutic Areas: Screening libraries of 5-nitrothiophene-2-sulfonamide (B3367378) derivatives against a wider range of biological targets, including those implicated in cancer, viral infections, and neurodegenerative diseases. researchgate.netnih.gov The structural similarity to known inhibitors of enzymes like carbonic anhydrase or kinases suggests these are promising areas for exploration. researchgate.net

| Known Activity of Derivatives | Potential Future Therapeutic Targets |

| Antifungal nih.gov | Fungal cell wall enzymes (e.g., related to ergosterol (B1671047) biosynthesis) nih.gov |

| Antibacterial nih.govnih.gov | Bacterial nitroreductases, DprE1, components of the translational machinery nih.govnih.gov |

| Antileishmanial dur.ac.uk | Parasite-specific nitroreductases (e.g., LmjNTR1) dur.ac.uk |

| Anti-inflammatory | Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes mdpi.com |

Sustainable and Green Synthesis Methodologies for Production

The conventional synthesis of this compound involves harsh and environmentally detrimental reagents, such as chlorosulfonic acid and fuming nitric/sulfuric acid mixtures. mdpi.com There is a significant push towards developing more sustainable and "green" manufacturing processes. mdpi.com

Key areas for future research in green synthesis include:

Alternative Reagents: Replacing hazardous reagents with milder and more environmentally benign alternatives. For instance, using a combination of oxone and potassium chloride in water for the oxyhalogenation of thiols to sulfonyl chlorides presents a greener alternative. rsc.org Similarly, reagents like sodium dichloroisocyanurate (NaDCC) can be used for oxidative chlorination in sustainable solvents like water or ethanol (B145695). researchgate.net

Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, or deep eutectic solvents (DES). researchgate.netunito.it Performing reactions in water, where possible, significantly improves the environmental profile of the synthesis. rsc.orgunito.it

Catalytic Methods: Developing catalytic approaches to reduce the stoichiometric use of harsh reagents. This includes exploring solid acid catalysts for sulfonation or novel catalytic systems for nitration that operate under milder conditions.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

High-Throughput Screening and Combinatorial Library Synthesis of Derived Compounds

The reactivity of this compound makes it an excellent building block for combinatorial chemistry. The straightforward reaction with a vast array of commercially available amines allows for the rapid synthesis of large, diverse libraries of sulfonamide derivatives. nih.gov

Future trends will leverage this potential through:

Automated Parallel Synthesis: Employing automated platforms to synthesize and purify libraries of compounds in multi-well plate formats. rsc.org

High-Throughput Screening (HTS): Screening these large libraries against a multitude of biological targets to identify "hit" compounds for various diseases. rsc.orgnih.gov HTS platforms can rapidly assess activities such as antibacterial efficacy or enzyme inhibition. nih.gov

On-the-Fly Synthesis and Screening: Integrating miniaturized synthesis with in-situ biological screening. rsc.org This approach, often using acoustic dispensing technology, allows for the synthesis of nanomole quantities of compounds directly in assay plates, minimizing waste and accelerating the discovery timeline. rsc.org This strategy represents a paradigm shift from screening historical compound collections to screening novel chemical entities as they are created. rsc.org

This integrated approach of combinatorial synthesis and HTS will be crucial for fully exploiting the therapeutic potential of the this compound scaffold and accelerating the identification of new drug candidates. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for preparing 5-nitrothiophene-2-sulfonyl chloride, and how can purity be optimized?

The synthesis typically involves sulfonation and nitration of thiophene derivatives. For example, chlorosulfonation of 2-nitrothiophene under controlled conditions (e.g., using ClSO₃H at 0–5°C) yields the sulfonyl chloride. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to remove byproducts like unreacted starting materials or sulfonic acid impurities. Monitoring reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) ensures optimal yield .

Q. What safety precautions are essential when handling this compound?

Due to its reactive sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Use anhydrous conditions, inert atmosphere (N₂/Ar), and personal protective equipment (gloves, goggles). Store at 2–8°C in airtight, dark glass containers to prevent hydrolysis or decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How can the compound’s stability be assessed in common solvents?

Conduct stability tests by dissolving the compound in solvents like DCM, THF, or acetonitrile, and monitor degradation via NMR (disappearance of the sulfonyl chloride peak at δ 7.5–8.5 ppm) or HPLC (retention time shifts). Avoid protic solvents (e.g., methanol), which accelerate hydrolysis to sulfonic acids .

Advanced Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols. However, steric hindrance from the nitro group may reduce reactivity with bulky nucleophiles. Comparative kinetic studies (e.g., using UV-Vis to track reaction rates with aniline vs. tert-butylamine) can quantify these effects .

Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. The molecular ion [M-H]⁻ at m/z 235.94 confirms identity.

- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 7.8–8.2 ppm) and sulfonyl chloride carbon (δ 135–140 ppm).

- FTIR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ stretch) are diagnostic .

Q. How can contradictory reports on its thermal stability be resolved?

Some studies report decomposition at 100°C, while others note stability up to 120°C. Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to identify exact decomposition temperatures. Variations may arise from impurities (e.g., residual acids) or moisture content, emphasizing the need for rigorous drying .

Q. What strategies mitigate side reactions during sulfonamide synthesis using this reagent?

Side reactions like over-sulfonation or oxidation can occur. To suppress these:

- Use a mild base (e.g., pyridine) to scavenge HCl and stabilize intermediates.

- Limit reaction time (1–2 hrs) and temperature (0–25°C).

- Employ excess amine to ensure complete conversion, confirmed by TLC or in situ IR .

Methodological Considerations

Q. Designing a reaction with this compound and a sterically hindered amine: How to optimize yield?

- Solvent choice : Use DMF or DMSO to enhance nucleophilicity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate substitution.

- Stepwise addition : Introduce the amine slowly to avoid localized exothermic side reactions. Post-reaction, purify via flash chromatography (gradient elution) to isolate the sulfonamide .

Q. How to troubleshoot low yields in coupling reactions with arylboronic acids?

Low yields may stem from Pd catalyst poisoning by sulfur. Solutions include:

- Switching to sulfur-tolerant catalysts like Pd(OAc)₂ with XPhos ligands.

- Pre-forming the sulfonate ester to reduce sulfur interaction.

- Increasing catalyst loading (2–5 mol%) and reaction time (24–48 hrs) .

Contradiction Analysis

Conflicting CAS numbers (e.g., 4521-33-9 vs. 39978-57-9) may indicate isomeric variants or batch-specific impurities. Cross-validate with elemental analysis (C, H, N, S content) and XRD to confirm structural identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.